molecular formula C23H18FN3O5S B6490588 ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 888469-86-1

ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B6490588
CAS No.: 888469-86-1
M. Wt: 467.5 g/mol
InChI Key: QMQCWADYFWLABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:

  • Position 3: A 3-fluorophenyl substituent.
  • Position 5: A 3-methoxybenzamido group.
  • Position 1: An ethyl carboxylate ester.
    This compound’s design leverages fluorine and methoxy groups to modulate electronic properties and solubility, making it relevant for pharmaceutical exploration, particularly in kinase inhibition or protease targeting .

Properties

IUPAC Name

ethyl 3-(3-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-6-4-9-16(10-13)31-2)18(17)22(29)27(26-19)15-8-5-7-14(24)11-15/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQCWADYFWLABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Thieno[3,4-d]Pyridazine Core

The following analogs share the thieno[3,4-d]pyridazine scaffold but differ in substituents (Table 1):

Compound Name Position 3 Substituent Position 5 Substituent Key Modifications Reference
Ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Target Compound) 3-fluorophenyl 3-methoxybenzamido Methoxy group enhances polarity
Ethyl 3-[4-(trifluoromethyl)phenyl]-5-(3-phenylpropanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 4-(trifluoromethyl)phenyl 3-phenylpropanamido Trifluoromethyl increases lipophilicity
Ethyl 3-(4-fluorophenyl)-5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 4-fluorophenyl naphthalen-1-ylacetamido Naphthyl group enhances π-π interactions
Ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxo-thieno[3,4-d]pyridazine-1-carboxylate 4-fluorophenyl 4-fluorophenylcarbonylamino Dual fluorine atoms improve metabolic stability

Key Observations :

  • Fluorine Positioning : The target compound’s 3-fluorophenyl group may reduce steric hindrance compared to bulkier 4-substituted analogs (e.g., trifluoromethyl in ).
  • Amide Linkers : The 3-methoxybenzamido group in the target provides a balance of hydrogen-bonding capacity (via methoxy) and moderate lipophilicity, contrasting with the hydrophobic naphthyl group in or the trifluoromethyl in .

Physicochemical Properties

Limited data from patent sources (Table 2):

Compound Molecular Weight Melting Point (°C) Solubility Trends Reference
Target Compound ~464.45 g/mol Not reported Moderate (polar substituents) N/A
Ethyl 3-[4-(trifluoromethyl)phenyl]-5-(3-phenylpropanamido)-4-oxo analog ~547.52 g/mol Not reported Low (high lipophilicity)
Ethyl 5-(naphthylacetamido)-4-oxo analog 501.53 g/mol Not reported Poor (bulky naphthyl)
Methyl 4-oxo-chromen-2-yl pyrazolo[3,4-d]pyrimidine (Unrelated core, for context) 560.2 g/mol 227–230 Low (crystalline solid)

Insights :

  • The methoxy group may enhance aqueous solubility compared to highly lipophilic analogs (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.